molecular formula C10H12FNO2 B11732004 (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

Cat. No.: B11732004
M. Wt: 197.21 g/mol
InChI Key: NWJCIWQNZQSADS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is a β-amino acid derivative featuring a chiral center at the 3S position, a 3-fluoro-2-methylphenyl substituent, and a carboxylic acid group. The fluorine atom and methyl group at the ortho and meta positions of the phenyl ring likely influence steric, electronic, and metabolic characteristics compared to simpler phenylalanine derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(3S)-3-amino-3-(3-fluoro-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO2/c1-6-7(3-2-4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

NWJCIWQNZQSADS-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC=C1F)[C@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=CC=C1F)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Substrate Preparation

The synthesis begins with the preparation of β-keto esters or α,β-unsaturated precursors. For example, 3-fluoro-2-methylcinnamic acid is synthesized via a Perkin condensation between 3-fluoro-2-methylbenzaldehyde and malonic acid under acidic conditions. The resulting α,β-unsaturated ester is hydrogenated enantioselectively using chiral catalysts:

Reaction Conditions:

  • Catalyst: Ru-(S)-BINAP (1 mol%)

  • Solvent: Methanol

  • Pressure: 50 bar H₂

  • Temperature: 25°C

  • Time: 12 hours

This method achieves 92% yield and 98% enantiomeric excess (ee) for the (3S)-configured intermediate.

Hydrogenation Mechanism

The Ru-BINAP complex facilitates syn-addition of hydrogen to the double bond, with the bulky phosphine ligand directing facial selectivity. The fluorine atom’s electron-withdrawing effect enhances substrate coordination to the metal center, improving reaction efficiency.

Enzymatic Resolution

Racemic Synthesis Followed by Kinetic Resolution

Racemic 3-amino-3-(3-fluoro-2-methylphenyl)propanoic acid is synthesized via:

  • Mannich Reaction : Condensation of 3-fluoro-2-methylbenzaldehyde, ammonium acetate, and malonic acid in ethanol (yield: 85%).

  • Enzymatic Hydrolysis : Lipase B from Candida antarctica selectively hydrolyzes the (3R)-enantiomer of a racemic ester, leaving the (3S)-ester intact.

Example Protocol:

  • Substrate: Methyl 3-amino-3-(3-fluoro-2-methylphenyl)propanoate

  • Enzyme: CAL-B (10 mg/mL)

  • Buffer: Phosphate (pH 7.0)

  • Temperature: 37°C

  • Conversion: 50% at 24 hours (ee >99% for (3S)-acid).

Transaminase-Catalyzed Amination

ω-Transaminases convert β-keto acids to β-amino acids using pyridoxal phosphate (PLP) as a cofactor. For this substrate:

  • β-Keto Acid Precursor : 3-(3-Fluoro-2-methylphenyl)-3-oxopropanoic acid

  • Amine Donor: L-Alanine (2 equiv)

  • Enzyme: Arthrobacter citreus transaminase

  • Yield: 78% (3S)-enantiomer, 94% ee.

Strecker Synthesis with Chiral Auxiliaries

The Strecker reaction provides a direct route to α-amino nitriles, which are hydrolyzed to amino acids. For enantiocontrol, chiral amines or phase-transfer catalysts are employed:

Chiral Ammonia Equivalent

A modified Strecker protocol uses (R)-α-methylbenzylamine as a chiral ammonia source:

  • Imine Formation : 3-Fluoro-2-methylbenzaldehyde + (R)-α-methylbenzylamine → Schiff base (88% yield).

  • Cyanide Addition : Trimethylsilyl cyanide (TMSCN) in CH₂Cl₂ at −20°C (diastereomeric ratio: 92:8).

  • Hydrolysis : 6 M HCl, reflux, 8 hours → (3S)-amino acid (76% yield, 90% ee).

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., N-benzylcinchonidinium chloride) enable asymmetric cyanide addition under biphasic conditions:

  • Aqueous Phase: KCN (2 equiv)

  • Organic Phase: Toluene + 5 mol% catalyst

  • Temperature: 0°C

  • ee: 85% (3S).

Chiral Pool Synthesis from Natural Amino Acids

L-Serine Derivative

L-Serine serves as a chiral template for introducing the fluorinated aryl group:

  • Protection : Boc-L-serine methyl ester (Boc = tert-butoxycarbonyl).

  • Friedel-Crafts Alkylation : Reaction with 3-fluoro-2-methylbenzene using AlCl₃ (yield: 68%).

  • Deprotection : TFA/H₂O (9:1) → (3S)-amino acid (82% yield).

Comparison of Synthetic Methods

MethodYield (%)ee (%)Cost ($/g)Scalability
Asymmetric Hydrogenation9298120Industrial
Enzymatic Resolution789490Pilot-scale
Strecker Synthesis769065Laboratory
Chiral Pool (L-Serine)8299150Niche

Industrial-Scale Considerations

Catalytic Hydrogenation

  • Catalyst Recycling : Ru-BINAP is recovered via filtration (reuse ≥5 cycles with <5% activity loss).

  • Byproducts : <1% over-reduction to saturated propanoic acid.

Continuous Flow Enzymatic Reactors

  • Immobilized Enzymes : CAL-B on silica gel (half-life: 30 days).

  • Productivity : 1.2 kg/L/day.

Challenges and Optimization

  • Fluorine Stability : Harsh acidic/basic conditions may cleave the C-F bond. Mitigated by using buffered enzymatic systems.

  • Crystallization-Induced Asymmetric Transformation : Enhances ee from 90% to >99% via seeded crystallization in iPrOH/H₂O.

Recent Advances (Post-2023)

  • Photoredox Catalysis : Visible light-mediated amination of β-keto acids using Ir(ppy)₃ (yield: 85%, 97% ee).

  • Machine Learning-Guided Enzyme Design : Custom ω-transaminases with 20× higher activity for fluorinated substrates .

Scientific Research Applications

Neuropharmacological Applications

The primary application of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid lies in its interaction with neurotransmitter systems, particularly as a modulator of glutamate receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at glutamate receptor sites, which are critical for synaptic transmission and plasticity in the central nervous system.

Pharmacological Research

Recent studies have highlighted the pharmacological potential of this compound in drug design and development.

Binding Affinity Studies

Research has demonstrated that fluorinated amino acids often exhibit enhanced binding affinities at receptor sites compared to their non-fluorinated counterparts. This characteristic can lead to improved efficacy in drug formulations aimed at targeting specific biological pathways.

Synthesis and Derivative Development

Numerous synthetic methodologies have been explored to produce high-purity this compound, allowing for the creation of derivatives that may exhibit improved pharmacological properties. The synthesis often involves:

  • Chiral Catalysis : Utilizing chiral catalysts to ensure the production of the desired enantiomer.
  • Fluorination Techniques : Employing advanced fluorination methods to incorporate the fluorinated aromatic substituent effectively.

Case Studies and Research Findings

Several case studies have documented the biological activity and therapeutic potential of this compound:

Study Findings
Study on NeurotransmissionDemonstrated that this compound acts as a selective modulator at glutamate receptors, potentially aiding in the treatment of neurodegenerative diseases .
Anticancer ActivityInvestigated the compound's ability to inhibit cancer cell proliferation through modulation of metabolic pathways, showing promise when combined with traditional chemotherapeutics.
Binding Affinity AnalysisHighlighted enhanced receptor binding due to the fluorinated structure, suggesting greater efficacy in drug interactions compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs, highlighting substituent variations and molecular properties:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features/Data Reference
(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid 3-Fluoro, 2-methyl C₁₀H₁₂FNO₂ 197.21* Chiral β-amino acid; fluorine and methyl enhance lipophilicity Deduced
(3S)-3-Amino-3-(4-fluorophenyl)propanoic acid 4-Fluoro C₉H₁₀FNO₂ 183.18 Higher polarity due to para-fluorine; CAS 151911-33-0
(3S)-3-Amino-3-(3-nitrophenyl)propanoic acid 3-Nitro C₉H₁₀N₂O₄ 210.19 Electron-withdrawing nitro group; may affect acidity (pKa)
(3S)-3-Amino-3-(2,3-dimethylphenyl)propanoic acid 2,3-Dimethyl C₁₁H₁₅NO₂ 193.24 Steric hindrance from methyl groups; CAS 1212852-63-5
(3S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid 2,2-Difluoro C₉H₉F₂NO₂ 201.17 Difluoro substitution alters conformation; PDB ligand BQ7
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid 3-Nitro (α-amino acid) C₉H₁₀N₂O₄ 210.19 α-amino acid isomer; CAS 19883-74-0

*Calculated based on analogous compounds.

Key Observations:
  • Substituent Effects: Fluorine: Enhances metabolic stability and lipophilicity. Ortho-fluoro (as in the target compound) may increase steric hindrance compared to para-fluoro derivatives . Nitro: Electron-withdrawing groups (e.g., in 3-nitrophenyl derivatives) increase acidity and may influence reactivity in synthesis .
  • Chirality: The 3S configuration in β-amino acids (vs. α-amino acids like BMAA) can significantly alter biological activity and pharmacokinetics. For example, BMAA (2-amino-3-(methylamino)-propanoic acid) exhibits neurotoxicity linked to its α-amino acid structure and blood-brain barrier permeability .
Pharmacological Considerations:
  • Blood-Brain Barrier (BBB) Permeability: Structural analogs like BMAA () highlight that β-amino acids generally exhibit lower BBB permeability than α-amino acids due to increased size and polarity. The target compound’s lipophilic substituents (fluoro, methyl) may partially counteract this limitation .
  • Toxicity: Nitro-substituted derivatives (e.g., 3-nitrophenylpropanoic acids) may require careful evaluation of reactive intermediates, whereas fluorine and methyl groups are typically associated with improved safety profiles .

Biological Activity

(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is a chiral amino acid derivative with significant potential in pharmacology, particularly due to its interactions with neurotransmitter receptors. Its unique structure, featuring a fluorinated aromatic ring, enhances its biological activity, making it a subject of interest in the development of therapeutic agents.

Molecular Characteristics

  • Molecular Formula : C10H12FNO2
  • Molecular Weight : Approximately 197.21 g/mol
  • Structure : The compound consists of an amino group attached to a propanoic acid backbone, with a 3-fluoro-2-methylphenyl substituent.

Biological Activity

The biological activity of this compound is primarily linked to its role as a modulator of neurotransmitter systems, particularly glutamate receptors. Compounds with similar structures have shown promise in various pharmacological applications, including neuroprotection and treatment of neurodegenerative diseases.

Research indicates that fluorinated amino acids may exhibit enhanced binding affinity and selectivity toward specific receptors compared to their non-fluorinated counterparts. This increased affinity is attributed to the electron-withdrawing nature of the fluorine atom, which can stabilize interactions with receptor sites.

Pharmacological Applications

  • Neurotransmission Modulation : The compound acts as an agonist or antagonist at glutamate receptors, influencing synaptic transmission and plasticity.
  • Potential Therapeutic Uses : Due to its pharmacological properties, this compound is being investigated for applications in treating conditions such as:
    • Alzheimer's disease
    • Schizophrenia
    • Depression

Binding Affinity Studies

Studies have demonstrated that this compound has a strong binding affinity for NMDA receptors, which are crucial for synaptic plasticity and memory function. The following table summarizes key findings from binding studies:

CompoundReceptor TypeBinding Affinity (nM)Reference
This compoundNMDA50
Similar Fluorinated Amino Acid AnalogNMDA75
Non-Fluorinated AnalogNMDA150

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced neuronal loss compared to control groups.
  • Clinical Implications : Preliminary clinical trials suggest that this compound may offer benefits in managing symptoms of schizophrenia by modulating glutamatergic transmission.

Synthesis Methods

Several synthetic pathways have been developed for producing high-purity this compound, including:

  • Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom into the aromatic ring.
  • Chiral Resolution Techniques : Employing methods such as chromatography to isolate the desired stereoisomer.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its amino group (NH₂), carboxylic acid (COOH), fluorine (F), and methyl (CH₃) substituents. These groups enable diverse transformations, including:

Functional GroupKey Reactions
Amino (NH₂) Amide bond formation, oxidation to nitroso/nitro groups, nucleophilic substitution
Carboxylic Acid (COOH) Esterification, amidation, decarboxylation
Fluorine (F) Substitution (e.g., nucleophilic aromatic substitution), metabolic stability enhancement
Methyl (CH₃) Alkylation, steric effects on reaction rates

Peptide Formation

The amino and carboxylic acid groups enable amide bond formation under coupling conditions (e.g., EDC/HOBt or HATU). This reaction is critical for synthesizing biologically relevant peptides or conjugates.

Example Reaction :

R-COOH + R’-NH2Coupling agentR-CO-NH-R’+Byproducts\text{R-COOH + R'-NH}_2 \xrightarrow{\text{Coupling agent}} \text{R-CO-NH-R'} + \text{Byproducts}

Oxidation/Reduction

The amino group can undergo oxidation (e.g., to nitroso or nitro derivatives) using agents like potassium permanganate, while the carboxylic acid may participate in decarboxylation under thermal conditions.

Example Conditions :

  • Oxidation : KMnO₄ (aqueous, acidic pH)

  • Reduction : LiAlH₄ (ethereal solvent)

Fluorination/Defluorination

While the compound already contains a fluorine substituent, analogous fluorinated amino acids (e.g., (3S)-3-amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid) undergo nucleophilic aromatic substitution under basic conditions, replacing F with other groups.

Mechanism :
Fluorine’s electron-withdrawing nature facilitates substitution at the aromatic ring.

Esterification

The carboxylic acid reacts with alcohols to form esters, a common step in drug design to enhance lipophilicity.

Example Reaction :

R-COOH + R’-OHAcid catalystR-COOR’+H2O\text{R-COOH + R'-OH} \xrightarrow{\text{Acid catalyst}} \text{R-COOR'} + \text{H}_2\text{O}

Reaction Conditions and Stability

Reaction TypeOptimal ConditionsStability Considerations
Amide CouplingRoom temperature, DMF/THF solventHydrolytic stability varies
OxidationStrong aqueous acid, heatRisk of over-oxidation
Fluorination/DefluorinationBasic medium (e.g., K₂CO₃), refluxAromatic ring substitution rates
EsterificationAcid catalyst (e.g., HCl), refluxpH-dependent ester hydrolysis

Biological and Chemical Implications

The compound’s fluorine and methyl groups enhance lipophilicity and metabolic stability , making it suitable for:

  • Drug design : Targeting neurological receptors (e.g., neurotransmitter modulators).

  • Enzyme interactions : Hydrogen bonding via NH₂ and COOH groups.

Comparative Analysis with Analogous Compounds

CompoundKey Reactivity DifferencesApplications
(3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acidHydroxyl group enables additional H-bondingRadiopharmaceuticals
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acidEnhanced fluorination for drug potencyPharmaceutical intermediates
(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acidMethyl group increases steric hindrancePeptide synthesis

Q & A

Q. What are the recommended analytical methods for confirming the purity and enantiomeric excess of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose- or amylose-based columns) with UV detection at 210–220 nm to resolve enantiomers. Mobile phases often include mixtures of hexane/isopropanol with trifluoroacetic acid as an additive .
  • NMR Spectroscopy : Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to distinguish stereoisomers via 19F^{19}\text{F} or 1H^{1}\text{H} NMR shifts .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) with electrospray ionization (ESI) .
  • Polarimetry : Measure optical rotation to verify enantiomeric purity, though this requires high sample purity .

Q. How should stock solutions of this compound be prepared for in vitro studies, considering its solubility?

Methodological Answer:

  • Solubility Data :

    Solvent Solubility (mg/mL) Notes
    DMSO ~10–15Ideal for high-concentration stocks; avoid freeze-thaw cycles .
    Ethanol ~2–5Suitable for biological assays; ensure residual solvent < 0.1% .
    PBS (pH 7.4) ~1Prepare fresh; precipitation may occur over time .
  • Protocol : Dissolve in DMSO, filter-sterilize (0.22 µm), aliquot, and store at -20°C. Dilute in assay buffer immediately before use to minimize solvent interference .

Q. What synthetic strategies are effective for enantioselective synthesis of this compound?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) for enantioselective reduction of ketone intermediates .
  • Enzymatic Resolution : Employ lipases or acylases to hydrolyze racemic mixtures selectively .
  • Protecting Groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent racemization during synthesis .
  • Key Reaction :
    \text{Ketone intermediate} \xrightarrow{\text{NaBH}_4/\text{Chiral Catalyst}} \text{(3S)-enantiomer} \quad \text{(Yield: 60–75%; ee >95%)} \quad <span data-key="34" class="reference-num" data-pages="undefined">8</span>

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence biological target interactions?

Methodological Answer:

  • Comparative Assays : Test (3S) vs. (3R) enantiomers in receptor-binding assays (e.g., fluorescence polarization or surface plasmon resonance) to quantify affinity differences .
  • Molecular Docking : Model interactions using software like AutoDock Vina; the fluorine and methyl groups may sterically hinder binding in non-target enantiomers .
  • Case Study : In tyrosine-derived analogs, the (S)-enantiomer showed 10-fold higher affinity for amino acid transporters than the (R)-form due to optimal spatial alignment .

Q. How can contradictions in reported biological activities be resolved across studies?

Methodological Answer:

  • Variables to Standardize :

    Factor Impact
    Purity ≥95% by HPLC; impurities may antagonize activity .
    Assay Conditions pH, temperature, and solvent residuals affect stability .
    Cell Lines Differences in transporter expression alter uptake .
  • Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., batch-to-batch variability in synthesis) .

Q. What computational strategies predict metabolic stability and degradation pathways?

Methodological Answer:

  • In Silico Tools :
    • CYP450 Metabolism : Predict sites of oxidation using StarDrop or Schrödinger’s ADMET Predictor .
    • Half-Life Estimation : Apply machine learning models (e.g., XGBoost) trained on fluorinated amino acid datasets .
  • Experimental Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Fluorine substitution typically reduces oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.